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Di(isoxazol-4-yl)methanone

Cat. No.: B13831859
M. Wt: 164.12 g/mol
InChI Key: WMGGWIZHRUYGAZ-UHFFFAOYSA-N
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Description

Di(isoxazol-4-yl)methanone, with the molecular formula C7H4N2O3, is a specialized chemical compound featuring two isoxazole rings linked by a methanone group . The isoxazole ring is a five-membered heterocycle known for its versatility in medicinal chemistry and drug discovery . This structure is classified as a For Research Use Only (RUO) product and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers value the isoxazole scaffold for its broad spectrum of biological activities. Isoxazole derivatives are frequently investigated as core structures in the development of novel anticancer agents, with mechanisms of action that include aromatase inhibition, induction of apoptosis, and tubulin inhibition . Furthermore, this chemotype has shown significant promise in immunology, as certain derivatives function as allosteric inverse agonists of the nuclear receptor RORγt, a key regulator in the differentiation of pro-inflammatory T-helper 17 (Th17) cells . This makes such compounds interesting candidates for the research of autoimmune diseases . Other established research areas for isoxazole-based molecules include exploring antimicrobial, antiviral, and anti-inflammatory properties . The presence of two isoxazole rings in this compound offers a unique, symmetric structure for researchers to investigate in the design of new bioactive molecules or functional materials. The synthesis of complex isoxazole derivatives has been advanced by modern methods, including cycloaddition reactions and green chemistry approaches such as ultrasound-assisted synthesis, which can improve efficiency and yields . This compound represents a valuable building block for chemical synthesis and a candidate for high-throughput screening in various biological assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3 B13831859 Di(isoxazol-4-yl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

bis(1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C7H4N2O3/c10-7(5-1-8-11-3-5)6-2-9-12-4-6/h1-4H

InChI Key

WMGGWIZHRUYGAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NO1)C(=O)C2=CON=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Di Isoxazol 4 Yl Methanone and Its Structural Analogues

Strategic Design of Synthetic Routes to the Bis(isoxazolyl)methanone Core

The successful synthesis of Di(isoxazol-4-yl)methanone hinges on a well-designed synthetic strategy. This section explores the retrosynthetic analysis of the target molecule to identify key precursors and outlines their synthesis.

Retrosynthetic Analysis of the this compound Structure

Another possible, though less common, disconnection could involve the construction of the isoxazole (B147169) ring onto a pre-existing dicarbonyl framework. However, the former approach, involving the coupling of two isoxazole moieties, is generally more convergent and allows for greater flexibility in the synthesis of unsymmetrical analogues.

Precursor Identification and Synthesis for the Isoxazole-4-carbonyl Moiety

The key precursor identified through retrosynthetic analysis is a functionalized isoxazole at the 4-position. The synthesis of isoxazole-4-carboxylic acids and their derivatives is a critical first step. A notable method for preparing these precursors is through a domino isoxazole-isoxazole isomerization. acs.orgresearchgate.net For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can yield isoxazole-4-carboxylic esters in good yields. acs.orgresearchgate.net

Another versatile precursor is 5-amino-3-methyl-isoxazole-4-carboxylic acid, which can be synthesized in a three-step process and serves as a bifunctional building block. nih.gov The synthesis of various substituted isoxazoles can be achieved through methods like the [3+2] cycloaddition of nitrile oxides with alkynes or β-ketoesters. beilstein-journals.orgnih.gov For example, 3,4,5-trisubstituted isoxazoles can be prepared in water via a [3+2] cycloaddition of nitrile oxides with 1,3-diketones or β-ketoesters. beilstein-journals.org

Once the isoxazole-4-carboxylic acid is obtained, it can be converted to more reactive derivatives suitable for coupling reactions. For example, reaction with thionyl chloride can furnish the corresponding isoxazole-4-carbonyl chloride, a key intermediate for acylation reactions. google.comgoogle.com

Carbonyl Group Formation Strategies within the Bis(isoxazolyl) Framework

With the isoxazole-4-carbonyl precursors in hand, the next critical step is the formation of the central carbonyl group to link the two heterocyclic rings. This can be achieved through various coupling and condensation reactions.

Coupling Reactions for Central Carbonyl Bond Construction

Friedel-Crafts-type acylation presents a plausible method for constructing the bis(isoxazolyl)methanone core. In this approach, an isoxazole ring would act as the aromatic substrate, and an isoxazole-4-carbonyl chloride would serve as the acylating agent in the presence of a Lewis acid catalyst. organic-chemistry.orgkhanacademy.org However, the electron-deficient nature of the isoxazole ring can make it less reactive towards electrophilic substitution. The success of this reaction would likely depend on the presence of activating groups on the isoxazole ring acting as the substrate.

A more versatile and widely applicable approach involves organometallic cross-coupling reactions. For instance, an isoxazol-4-yl organometallic reagent (e.g., derived from an organolithium or Grignard reagent) could be coupled with an isoxazole-4-carbonyl chloride. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could also be envisioned, where an isoxazol-4-yl boronic acid or stannane (B1208499) is coupled with an isoxazole-4-carbonyl chloride. While direct examples for the synthesis of this compound via these methods are not prevalent in the literature, the principles of these reactions are well-established for the formation of diaryl ketones.

Condensation reactions provide an alternative pathway to the bis(isoxazolyl)methanone core. One potential strategy involves the oxidation of a secondary alcohol precursor, di(isoxazol-4-yl)methanol. This alcohol could be synthesized by the reaction of an isoxazole-4-carbaldehyde (B1288839) with an isoxazol-4-yl organometallic reagent. Subsequent oxidation of the alcohol would yield the desired ketone.

Another approach could involve the direct condensation of two molecules of an isoxazole-4-carboxylic acid derivative. For example, the reaction of an isoxazole-4-carbonyl chloride with a suitable isoxazole-4-yl nucleophile could lead to the formation of the carbonyl bridge. The synthesis of various bis(isoxazole) derivatives has been reported, demonstrating the feasibility of linking two isoxazole rings, which can be adapted for the synthesis of the methanone (B1245722) bridge. nih.gov

Below is a table summarizing potential synthetic strategies for this compound:

Strategy Precursor 1 Precursor 2 Key Reaction Potential Advantages Potential Challenges
Friedel-Crafts AcylationIsoxazole (activated)Isoxazole-4-carbonyl chlorideElectrophilic Aromatic SubstitutionDirect formation of C-C bondLow reactivity of isoxazole ring
Organometallic CouplingIsoxazol-4-yl organometallicIsoxazole-4-carbonyl chlorideCross-couplingHigh functional group tolerancePreparation of organometallic reagent
Oxidation of AlcoholDi(isoxazol-4-yl)methanolOxidizing agentOxidationMilder conditionsRequires synthesis of alcohol precursor
CondensationIsoxazole-4-carbonyl chlorideIsoxazole-4-yl nucleophileNucleophilic Acyl SubstitutionConvergent synthesisGeneration of a suitable nucleophile

Oxidation of Bis(isoxazolyl)methylenes or Alcohols to Ketones

A key transformation in the synthesis of this compound is the oxidation of the central carbon atom linking the two isoxazole rings. This can be achieved from either a bis(isoxazol-4-yl)methane (a methylene (B1212753) bridge) or, more commonly, a bis(isoxazol-4-yl)methanol (a secondary alcohol).

The oxidation of secondary alcohols to ketones is a fundamental and well-established reaction in organic chemistry. A variety of reagents and conditions can be employed to efficiently convert bis(isoxazol-4-yl)methanol to the target methanone. The choice of oxidant is crucial to ensure high yield and to avoid side reactions or degradation of the sensitive isoxazole rings.

Commonly employed "weak" oxidizing agents are particularly suitable for this transformation as they are selective for alcohols and less likely to cause over-oxidation. researchgate.net These include reagents such as Pyridinium chlorochromate (PCC), the Dess-Martin periodinane (DMP), and conditions for a Swern oxidation.

Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones
Reagent/MethodTypical ConditionsKey Characteristics
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM) as solvent, room temperature.Mild, selective for primary and secondary alcohols.
Dess-Martin Periodinane (DMP)DCM as solvent, room temperature.Neutral conditions, high efficiency, and broad functional group tolerance. researchgate.net
Swern OxidationOxalyl chloride, DMSO, followed by a hindered base (e.g., triethylamine), low temperature (-78 °C).Avoids heavy metals, very mild conditions.
Sodium or Potassium Dichromate(VI)Acidified with dilute sulfuric acid, requires heating.Strong, traditional oxidant; less selective.

Interestingly, studies on analogous bis(heteroaryl) systems, such as bis(2-benzothiazolyl)methane and its corresponding carbinol, have shown that these compounds can undergo spontaneous oxidation to the ketone in the presence of atmospheric oxygen. researchgate.net This auto-oxidation suggests that this compound could potentially be formed from its precursors under mild, even ambient, conditions without the need for strong oxidizing agents, a pathway that involves radical species. researchgate.net

Isoxazole Ring Construction Methodologies for this compound

The formation of the isoxazole ring itself is the foundational aspect of the synthesis. The two most prominent and versatile methods for constructing substituted isoxazoles are 1,3-dipolar cycloaddition reactions and cyclocondensation approaches.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Annulation

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile (such as an alkene or alkyne) is a powerful and widely used method for synthesizing isoxazole and isoxazoline (B3343090) rings. researchgate.net This approach is highly valued for its efficiency and the ability to introduce a variety of substituents onto the heterocyclic core.

Nitrile Oxide Generation and Reactivity with Alkenes/Alkynes

Nitrile oxides are reactive intermediates that are typically generated in situ to prevent dimerization or decomposition. There are several reliable methods for their formation. A common laboratory method involves the dehydrohalogenation of hydroxamoyl halides (or hydroximoyl chlorides) using a base like triethylamine. researchgate.net Another prevalent technique is the oxidation of aldoximes, often using mild oxidizing agents such as sodium hypochlorite (B82951) (bleach) or N-Chlorosuccinimide (NCS). mdpi.com

Once generated, the nitrile oxide readily reacts with a dipolarophile. For the synthesis of an isoxazole ring, the reaction partner is an alkyne. The cycloaddition proceeds via a concerted pericyclic mechanism, leading to a five-membered isoxazole ring.

Table 2: Common Methods for In Situ Generation of Nitrile Oxides
PrecursorReagent(s)Byproduct(s)
Aldoxime (R-CH=NOH)N-Chlorosuccinimide (NCS), Triethylamine (Et₃N)Succinimide, Triethylammonium chloride
Hydroximoyl Chloride (R-C(Cl)=NOH)Triethylamine (Et₃N)Triethylammonium chloride
Primary Nitroalkane (R-CH₂NO₂)Phenyl isocyanate, Triethylamine (Et₃N)Diphenylurea
Regioselectivity Control in Cycloadditions to Form 4-Substituted Isoxazoles

A significant challenge in synthesizing this compound via this route is controlling the regioselectivity of the cycloaddition. The reaction of a nitrile oxide (R-C≡N⁺-O⁻) with a terminal alkyne (R'-C≡CH) typically yields a 3,5-disubstituted isoxazole. However, the target molecule requires a linkage at the 4-position of the isoxazole ring.

Achieving 4-substitution requires specific strategies:

Use of Substituted Alkenes with a Leaving Group: Employing vinyl derivatives with a good leaving group (e.g., bromine or a dialkylamino group) can direct the synthesis towards 3,4-disubstituted isoxazoles following an elimination step. rsc.org

Cyclization of α,β-Acetylenic Oximes: The cycloisomerization of specifically designed α,β-acetylenic oximes, often catalyzed by metal salts like AuCl₃, can lead to various isoxazole substitution patterns, including those functionalized at the 4-position. organic-chemistry.org

Post-Cycloaddition Functionalization: An alternative strategy involves synthesizing a 3,5-disubstituted isoxazole that can be subsequently functionalized at the 4-position. For example, the synthesis of 4-iodoisoxazoles can be achieved through the cyclization of 2-alkyn-1-one O-methyl oximes with ICl. organic-chemistry.org This 4-iodo derivative can then undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce the desired substituent at the C4 position.

Cyclocondensation Approaches for Isoxazole Ring Formation

Cyclocondensation reactions offer a classical yet powerful alternative for constructing the isoxazole ring. These methods typically involve the reaction of a precursor containing a 1,3-dicarbonyl or equivalent functionality with a source of hydroxylamine (B1172632).

Reactions of β-Dicarbonyl Compounds with Hydroxylamine Derivatives

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is one of the most fundamental methods for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. nih.gov The reaction proceeds through the initial formation of a monoxime intermediate, followed by cyclization and dehydration to yield the aromatic isoxazole ring. researchgate.net

A significant challenge with unsymmetrical 1,3-dicarbonyls is the lack of regioselectivity, often leading to a mixture of two isomeric isoxazoles. nih.gov However, modern variations of this method have demonstrated that regiochemical control can be achieved by modifying the substrates and reaction conditions. For instance, using β-enamino diketones as precursors allows for greater control over which carbonyl group is attacked first by the hydroxylamine. nih.govresearchgate.net The regioselectivity can be further influenced by the choice of solvent, temperature, and the use of additives like pyridine (B92270) or Lewis acids (e.g., BF₃·OEt₂), which can activate one carbonyl group over the other. nih.gov This enhanced control makes the cyclocondensation of β-enamino diketones a viable and regioselective pathway to specifically substituted isoxazoles, including the 4-substituted precursors needed for this compound. nih.gov

Alternative Ring-Closure Methodologies

While the classical approach to isoxazole synthesis often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, several alternative ring-closure methodologies have been developed to enhance efficiency, yield, and substrate scope. These methods are pivotal for accessing structurally diverse isoxazoles, including the precursors for this compound.

One notable alternative is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This method utilizes various halogenating agents like iodine monochloride (ICl), iodine (I2), bromine (Br2), or phenylselenyl bromide (PhSeBr) to induce cyclization, affording 3,4-disubstituted isoxazoles in excellent yields. researchgate.net Another approach involves the gold-catalyzed cycloisomerization of α,β-acetylenic oximes, which provides a versatile route to substituted isoxazoles under mild conditions. researchgate.net

Furthermore, metal-free chlorinative cyclization of alkynyl O-methyl oximes using a combination of N-chlorosuccinimide (NCS) and chlorotrimethylsilane (B32843) (TMSCl) has been reported for the synthesis of 4-chloroisoxazoles. researchgate.net Such halogenated isoxazoles can serve as valuable intermediates for further functionalization, including the introduction of a second isoxazole ring to form a dimeric structure.

Intramolecular Cyclization Reactions in Isoxazole Synthesis

Intramolecular cyclization reactions offer a powerful strategy for the construction of fused and bicyclic isoxazole systems, a testament to their efficiency in forming multiple rings in a single step. A prominent example is the intramolecular nitrile oxide cycloaddition (INOC) reaction. nih.govmdpi.com In this approach, a nitrile oxide is generated in situ from an aldoxime, which then undergoes a [3+2] cycloaddition with a tethered alkyne or alkene. mdpi.com This methodology has been successfully employed to synthesize complex tetracyclic isoxazole-containing ring systems. mdpi.com

The generation of the reactive nitrile oxide intermediate can be achieved through various methods, including the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, or the dehydration of nitroalkanes. nih.gov The intramolecular nature of the cycloaddition often leads to high regioselectivity and stereoselectivity. For instance, the dehydration of nitroalkanes followed by intramolecular dipolar cycloaddition is a popular method for constructing carbocycle-fused isoxazole derivatives. nih.gov

Recent advancements have focused on catalytic versions of these reactions. For example, the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes can be efficiently catalyzed by hypervalent iodine(III) species, yielding polycyclic isoxazole derivatives in high yields. mdpi.com Such strategies, while typically demonstrated for fused systems, lay the groundwork for designing linear precursors that could potentially undergo a double intramolecular cyclization to form bridged bis-isoxazole structures.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. abap.co.in These principles are highly relevant to the synthesis of this compound and its analogues.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. abap.co.inresearchgate.net In the context of isoxazole synthesis, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. researchgate.netorganic-chemistry.org For example, a one-pot, three-component synthesis of 3,4,5-substituted isoxazoles via a Sonogashira coupling-cycloaddition sequence saw reaction times decrease from several days to just 30 minutes under microwave conditions. organic-chemistry.org

The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride, which typically requires 6-8 hours of conventional heating, can be completed within 6-10 minutes with improved yields using microwave irradiation. researchgate.net This rapid and efficient heating is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to uniform heating and minimizing the formation of byproducts. abap.co.inzenodo.org These protocols are readily adaptable for the synthesis of the isoxazole precursors required for this compound.

Comparison of Conventional and Microwave-Assisted Isoxazole Synthesis
ReactionMethodReaction TimeYield (%)Reference
Chalcone + Hydroxylamine HClConventional Heating6-8 hours58-69 researchgate.net
Chalcone + Hydroxylamine HClMicrowave Irradiation6-10 minutes67-82 researchgate.net
Sonogashira coupling-cycloadditionConventional HeatingSeveral daysModerate organic-chemistry.org
Sonogashira coupling-cycloadditionMicrowave Irradiation30 minutesModerate to Good organic-chemistry.org

Solvent-Free Reaction Conditions and Sustainable Media Utilization

The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, the development of solvent-free reaction conditions or the use of sustainable media like water is a key aspect of green chemistry. The synthesis of 3,4-disubstituted isoxazole-5(4H)-ones, structural analogues of the isoxazole rings in the target molecule, has been successfully achieved under solvent-free conditions using nano-MgO as a reusable catalyst. researchgate.net

Water, being an abundant, non-toxic, and inexpensive solvent, is an ideal medium for green synthesis. Several catalytic systems have been developed for the synthesis of isoxazol-5(4H)-ones in aqueous media at room temperature, employing catalysts such as potassium phthalimide, sodium ascorbate, and boric acid. nih.gov The use of propylamine-functionalized cellulose (B213188) as a catalyst in water for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones further highlights the move towards biodegradable and sustainable catalytic systems. mdpi.com

Catalysis with Reusable or Eco-Friendly Catalysts (e.g., Ionic Liquids, Biomass-Derived Catalysts)

The development of reusable and eco-friendly catalysts is crucial for sustainable chemical production. In isoxazole synthesis, heterogeneous catalysts such as nano-MgO have demonstrated excellent reusability without a significant loss of catalytic activity. researchgate.net Another promising class of catalysts is biomass-derived materials. For instance, propylamine-functionalized cellulose, derived from a renewable resource, has been effectively used as a catalyst for the synthesis of isoxazol-5(4H)-ones in water. mdpi.com This catalyst can be recovered and reused, aligning with the principles of a circular economy.

Ionic liquids have also been explored as green reaction media and catalysts for the synthesis of 3,5-disubstituted isoxazoles. nih.gov Their low vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. Furthermore, sulfonic acid functionalized silica (B1680970) (SiO2-Pr-SO3H) has been employed as a heterogeneous solid acid catalyst for the synthesis of bis(indolyl)methanes in water, showcasing a green catalytic system that could be adapted for the synthesis of bis-isoxazole compounds. researchgate.net

Examples of Reusable and Eco-Friendly Catalysts in Isoxazole Synthesis
CatalystReactionSolventKey AdvantagesReference
Nano-MgOSynthesis of 3,4-disubstituted isoxazole-5(4H)-onesSolvent-free or WaterReusable, high yield, mild conditions researchgate.net
Propylamine-functionalized celluloseSynthesis of 3,4-disubstituted isoxazol-5(4H)-onesWaterBiomass-derived, reusable, mild conditions mdpi.com
Ionic LiquidsSynthesis of 3,5-disubstituted isoxazolesIonic LiquidGreen solvent, potential for reuse nih.gov
Sulfonic acid functionalized silicaSynthesis of bis(indolyl)methanes (analogous)WaterHeterogeneous, reusable, efficient researchgate.net

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste. primescholars.commdpi.com Intramolecular ring-to-ring isomerizations, for example, exhibit 100% atom economy and represent a highly attractive synthetic strategy. mdpi.com

In the context of this compound synthesis, optimizing atom economy would involve favoring cycloaddition and multicomponent reactions where a majority of the atoms from the starting materials are incorporated into the final product. mdpi.com Three-component reactions for the synthesis of isoxazole-5(4H)-ones are a prime example of this principle in action, as they assemble complex molecules from simple precursors in a single step with high efficiency. mdpi.com By carefully selecting synthetic routes that maximize atom economy, the environmental footprint of producing this compound and its analogues can be significantly reduced.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Temperature is a critical parameter in the synthesis of isoxazole derivatives, exerting a profound influence on both the rate of reaction and the product distribution. In the synthesis of related 4-acylisoxazole systems, specific temperature control has been shown to be crucial for achieving desired outcomes. For instance, the iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles proceeds efficiently at elevated temperatures, with optimal conditions often found at 105 °C in dioxane to yield isoxazole-4-carboxylic esters. researchgate.netnih.gov A milder temperature of 50 °C in acetonitrile (B52724) can be employed to isolate transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates. nih.gov

In a different study involving the molybdenum-mediated ring expansion of a methyl 2-(isoxazol-5-yl)-3-oxopropanoate derivative, the effect of temperature on product yield was systematically investigated. The reaction to form the target pyridone demonstrated a clear temperature optimum. beilstein-journals.org Increasing the temperature from 60 °C to 70 °C decreased the reaction time from two days to one day and significantly improved the yield from 45% to 74%. beilstein-journals.org However, further increases in temperature proved detrimental. At 80 °C and 85 °C, despite a reduction in reaction time to just three hours, the yields dropped to 63% and 42%, respectively, due to increased resinification of the reaction mixture. beilstein-journals.org

Table 1: Effect of Temperature on Pyridone Synthesis Yield from an Isoxazole Precursor

Reaction Temperature (°C) Reaction Time Product Yield (%) Observations
60 2 days 45 Slow reaction rate
70 1 day 74 Optimal balance of rate and yield
80 3 hours 63 Increased resinification
85 3 hours 42 Significant resinification

Data sourced from a study on Mo(CO)6-mediated ring expansion of a substituted isoxazole. beilstein-journals.org

Information regarding the specific effects of pressure on the synthesis of this compound is not extensively detailed in the current literature. However, for reactions involving gaseous reagents or where the transition state volume differs significantly from the reactants, pressure can be a key variable to optimize reaction rates and influence equilibria.

The optimization of catalyst loading is a crucial step in developing efficient and economical synthetic protocols. The goal is to use the minimum amount of catalyst necessary to achieve a high reaction rate and yield, thereby reducing costs and simplifying purification. In the synthesis of 3,4-disubstituted isoxazol-5(4H)-one heterocycles, a study on catalyst optimization determined that 14 mg of an amine-functionalized cellulose catalyst was sufficient to effectively promote the reaction. mdpi.com Using less catalyst could lead to longer reaction times or lower yields, while using more may not provide any significant benefit and could complicate product isolation. acs.org

Reaction time is intrinsically linked to other parameters like temperature and catalyst loading. Optimization involves monitoring the reaction's progress to determine the point at which the maximum yield of the desired product is formed, before side reactions or product degradation become significant. As seen in the temperature optimization study, a reaction that took two days at 60 °C could be completed in just one day at 70 °C with an improved yield. beilstein-journals.org However, at even higher temperatures, the optimal reaction time was much shorter (3 hours), and extending it could lead to lower yields due to decomposition. beilstein-journals.org

In the synthesis of bis(3,5-dimethylisoxazol-4-yl)methylsulfanyl]alkanes, a related bis-isoxazole structure, the cyclization step involving the reaction with hydroxylamine was heated to 60 °C and stirred for 2 hours, indicating a defined optimal time for that specific transformation. nih.gov

Table 2: Summary of Optimized Reaction Parameters in Related Isoxazole Syntheses

Reaction Type Parameter Optimized Optimal Condition Reference
Isomerization of 4-acyl-5-methoxyisoxazoles Temperature 105 °C in dioxane nih.gov
Ring expansion of an isoxazole precursor Temperature 70 °C in wet acetonitrile beilstein-journals.org
Synthesis of isoxazol-5(4H)-ones Catalyst Loading 14 mg of Cell-Pr-NH2 mdpi.com

Synthetic Access to Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be approached through two primary strategies: modification of a pre-synthesized parent molecule or de novo synthesis from appropriately substituted starting materials.

One powerful method for introducing substituents onto a pre-formed isoxazole ring involves cross-coupling reactions. For example, 4-iodoisoxazoles can be synthesized and subsequently used as substrates in palladium-catalyzed reactions, such as the Suzuki coupling. beilstein-journals.org This allows for the formation of a carbon-carbon bond at the 4-position, enabling the introduction of a wide variety of aryl or alkyl groups. This strategy could theoretically be applied to a Di(4-iodoisoxazol-4-yl)methanone core to generate symmetrically or asymmetrically substituted derivatives.

Alternatively, a de novo approach involves constructing the isoxazole rings from substituted precursors. A plausible route to substituted this compound would involve the cyclocondensation of a substituted 1,3-diketone with hydroxylamine. The synthesis of bis[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]alkanes demonstrates the feasibility of a double cyclization on a precursor molecule containing two 1,3-diketone moieties to form two isoxazol-4-yl groups within the same molecule. nih.govresearchgate.net By analogy, one could envision a central keto-functionalized linker attached to two substituted 1,3-dicarbonyl units, which upon reaction with hydroxylamine, would yield the target substituted this compound.

Another potential route is the Friedel-Crafts acylation, a classic method for forming aryl ketones. sigmaaldrich.comorganic-chemistry.org The acylation of a substituted isoxazole with a substituted isoxazole-4-carbonyl chloride, catalyzed by a Lewis acid, could directly form the central carbonyl bridge and assemble the final substituted product.

Chemical Reactivity and Transformation Pathways of Di Isoxazol 4 Yl Methanone

Reactivity of the Central Methanone (B1245722) Carbonyl Group

The carbonyl group in Di(isoxazol-4-yl)methanone is a key site for chemical transformations, susceptible to attack by nucleophiles and capable of participating in condensation reactions.

Nucleophilic Addition Reactions (e.g., Reductions, Grignard Additions)

The electrophilic carbon atom of the methanone bridge is a prime target for nucleophilic attack. This allows for a variety of addition reactions, including reduction to the corresponding alcohol and the formation of new carbon-carbon bonds via Grignard reagents.

Reductions: The carbonyl group can be readily reduced to a secondary alcohol, di(isoxazol-4-yl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). moriroku.co.jpmasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com

Table 1: Reduction of this compound

ReactantReagentProductNotes
This compoundSodium Borohydride (NaBH₄) in a suitable solvent (e.g., methanol, ethanol)Di(isoxazol-4-yl)methanolA standard method for the reduction of ketones to secondary alcohols. masterorganicchemistry.com
This compoundLithium Aluminum Hydride (LiAlH₄)Di(isoxazol-4-yl)methanolA more powerful reducing agent, also effective for this transformation.

Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon, forming a tertiary alcohol after acidic workup. This reaction is a versatile method for introducing a variety of alkyl or aryl substituents at the central carbon. sigmaaldrich.commasterorganicchemistry.com The regioselective mono-addition of Grignard reagents to the ester group at the 5-position of some isoxazole (B147169) derivatives has been reported to yield ketones instead of tertiary alcohols, a phenomenon attributed to the complexing ability of the isoxazole oxygen and the electron-withdrawing nature of the ring. rsc.org A similar influence might be observed in the reaction of Grignard reagents with this compound.

Table 2: Grignard Addition to this compound

ReactantReagentIntermediateFinal Product
This compoundAlkyl/Aryl Grignard Reagent (e.g., CH₃MgBr)Magnesium alkoxide(Alkyl/Aryl)di(isoxazol-4-yl)methanol

Carbonyl Condensation Reactions (e.g., Oxime Formation, Hydrazone Formation)

The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives to form new C=N double bonds.

Oxime Formation: The reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime. This reaction is a common derivatization of ketones and can be catalyzed by either acid or base. The formation of (3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanone oxime has been documented. googleapis.com

Hydrazone Formation: Similarly, reaction with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine) yields hydrazones. dergipark.org.tr Hydrazones are a class of compounds with a C=N-N linkage and are formed through the reaction of a carbonyl compound with a hydrazine. dergipark.org.tr The formation of hydrazones from pyrano[2,3-d]isoxazolone derivatives has been shown to be a key step in Boulton–Katritzky rearrangements leading to 1,2,3-triazoles. beilstein-journals.org

Table 3: Carbonyl Condensation Reactions of this compound

ReactantReagentProduct Type
This compoundHydroxylamine (NH₂OH)Oxime
This compoundHydrazine (H₂NNH₂)Hydrazone
This compoundPhenylhydrazine (C₆H₅NHNH₂)Phenylhydrazone
This compoundSemicarbazide (H₂NNHCONH₂)Semicarbazone

Reactivity of the Isoxazole Rings

The isoxazole rings in this compound are aromatic heterocycles, but their reactivity is distinct from that of benzene (B151609) and is influenced by the presence of the heteroatoms and the electron-withdrawing methanone bridge.

Electrophilic Aromatic Substitution Limitations and Potential for Functionalization

In general, electrophilic aromatic substitution on the isoxazole ring occurs preferentially at the C4 position. reddit.com However, in this compound, this position is already occupied by the carbonyl bridge. The electron-withdrawing nature of the carbonyl group is expected to deactivate the isoxazole rings towards further electrophilic attack, making such substitutions challenging. The isoxazole ring itself is considered to have low aromaticity and is susceptible to cleavage under certain conditions.

Nucleophilic Substitution on Activated Isoxazole Rings

Nucleophilic aromatic substitution (SNA) on the isoxazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. The methanone bridge in this compound does provide some activation, but typically, more potent activating groups like a nitro group are required for facile substitution. Vicarious nucleophilic substitution (VNS) is a method that allows for the nucleophilic replacement of hydrogen in electron-deficient aromatic systems. organic-chemistry.org

Ring-Opening Reactions and Subsequent Transformations

A characteristic reaction of the isoxazole ring is its propensity to undergo ring-opening reactions under various conditions, particularly reductive or basic conditions. This cleavage of the weak N-O bond can lead to a variety of difunctionalized compounds, making isoxazoles valuable synthetic intermediates. clockss.org For instance, the reductive ring-opening of 3,5-disubstituted isoxazoles can be catalyzed by iron complexes. researchgate.net The specific products of ring-opening would depend on the reagents and conditions employed. For this compound, ring-opening could potentially lead to complex polyfunctional acyclic or alternative heterocyclic structures. The reaction of substituted isoxazoles with dialkylamide dimethylacetals can lead to α-[(dialkylamino)substituted methylene]-β-oxo-(substituted)propanenitrile compounds. google.com

Table 4: Potential Ring-Opening Transformations of the Isoxazole Ring

Reaction TypeReagents/ConditionsPotential Products
Reductive CleavageCatalytic Hydrogenation (e.g., H₂/Pd, Raney Ni), Iron Catalysis researchgate.netβ-Aminoenones
Base-induced CleavageStrong bases (e.g., NaOEt)β-Ketonitriles

Rearrangement Reactions Involving the Isoxazole-Methanone Framework

The isoxazole ring is known to undergo a variety of rearrangement reactions, often initiated by thermal, photochemical, or catalytic means. acs.orgresearchgate.net These rearrangements can lead to the formation of other heterocyclic systems, providing pathways to structurally diverse molecules.

A significant rearrangement pathway for isoxazoles involves their isomerization to 2H-azirines, which are highly strained three-membered rings. researchgate.netbeilstein-journals.org These azirines are often transient intermediates that can subsequently rearrange to form more stable oxazoles. nanobioletters.comnih.govresearchgate.net This transformation can be initiated photochemically or catalytically. acs.orgnih.govacs.org For this compound, such a rearrangement would be profound, potentially leading to the formation of di(oxazol-4-yl)methanone or mixed isoxazolyl-oxazolyl methanones.

The process typically begins with the cleavage of the weak N-O bond in the isoxazole ring. beilstein-journals.org In the context of this compound, this could be facilitated by an appropriate catalyst or energy input. The resulting intermediate can then cyclize to form the 2H-azirine. Subsequent ring-opening of the azirine can lead to a nitrile ylide, which can then cyclize to form an oxazole. beilstein-journals.org

Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles has been shown to produce isoxazole-4-carboxylates, proceeding through a 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.govresearchgate.net This demonstrates that the substitution pattern on the isoxazole ring plays a crucial role in directing the outcome of the rearrangement.

The Boulton-Katritzky rearrangement is a well-known thermal or base-catalyzed isomerization of 3-(o-aminoaryl)isoxazoles into 2-amino-substituted heterocycles. While directly applicable to a specific substitution pattern not present in the parent this compound, it exemplifies the types of skeletal reorganizations that isoxazoles can undergo. researchgate.netbeilstein-journals.org The rearrangement involves a nucleophilic attack of the side-chain amino group onto the C5 position of the isoxazole ring, followed by ring opening and re-cyclization. beilstein-journals.orgbeilstein-journals.org

Mechanistic studies of isoxazole rearrangements often involve computational methods, such as Density Functional Theory (DFT), to elucidate the reaction pathways and the structures of transition states and intermediates. nanobioletters.comnih.gov These studies have been crucial in understanding the factors that control the regioselectivity and stereoselectivity of these transformations. For this compound, theoretical studies could predict the most likely rearrangement pathways under different conditions.

Rearrangement Type Typical Conditions Potential Products from this compound
Isoxazole-Azirine-Oxazole IsomerizationPhotochemical, Thermal, or Catalytic (e.g., Fe(II)) nih.govresearchgate.netDi(oxazol-4-yl)methanone, Isoxazolyl-oxazolyl methanones
Boulton-Katritzky RearrangementThermal or Base-catalyzed beilstein-journals.orgNot directly applicable without appropriate substitution, but highlights the potential for skeletal reorganization.

Functionalization Strategies on the Isoxazole Rings of this compound

Direct functionalization of the isoxazole ring is a key strategy for modifying the properties of isoxazole-containing compounds. scribd.comresearchgate.net This can be achieved through various methods, including direct C-H functionalization and cross-coupling reactions on halogenated derivatives.

Direct C-H functionalization is a powerful and atom-economical method for introducing new substituents onto aromatic and heteroaromatic rings. For isoxazoles, transition-metal catalysis is often employed to achieve C-H activation, as the isoxazole ring can be sensitive to strongly acidic or basic conditions. researchgate.net Rhodium(III)-catalyzed C-H activation has been used for the ortho-alkynylation of isoxazoles. researchgate.net

In the case of this compound, the most likely positions for C-H functionalization would be the C5 positions of the isoxazole rings. The directing effect of the isoxazole nitrogen and the central carbonyl group would influence the regioselectivity of these reactions. Palladium-catalyzed dehydrogenative Heck reactions have been reported for the olefination of isoxazoles. mdpi.com

The introduction of a halogen atom onto the isoxazole ring provides a handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govcitefactor.org 4-Haloisoxazoles are valuable intermediates for the synthesis of 3,4,5-trisubstituted isoxazoles. nih.gov

For this compound, halogenation at the C5 positions would create precursors for derivatization. For example, 5-iodinated this compound could undergo Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or alkyl groups. researchgate.netacs.orgrsc.org This approach allows for the systematic modification of the molecule's structure and properties.

Functionalization Strategy Key Features Potential Application to this compound
Direct C-H FunctionalizationAtom-economical, often requires a transition metal catalyst. researchgate.netmdpi.comIntroduction of new substituents at the C5 positions of the isoxazole rings.
Cross-Coupling on Halogenated DerivativesVersatile, allows for the introduction of a wide range of functional groups. nih.govSynthesis of C5-substituted derivatives via Suzuki, Heck, or Sonogashira reactions.

Based on a comprehensive search of scientific literature and chemical databases, there is currently no specific published research available for the chemical compound This compound that would allow for the creation of the detailed article as requested.

The strict requirement to focus solely on "this compound" and to populate the article with specific, detailed research findings and data tables for advanced spectroscopic and crystallographic characterization cannot be met. The search did not yield any papers containing the necessary ¹H NMR, ¹³C NMR, multi-dimensional NMR (HSQC, HMBC, COSY), dynamic NMR, solid-state NMR, or single-crystal X-ray diffraction data for this exact compound.

While general methodologies for these analytical techniques are well-documented for heterocyclic compounds and other isoxazole derivatives, the explicit instructions of the request prevent the inclusion of generalized information or data from related but different molecules. rsc.orgiastate.eduipb.pt An article constructed without specific data would not meet the outlined requirements for data tables and detailed scientific findings. Therefore, it is not possible to generate the requested content with scientific accuracy and adherence to the provided constraints.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research Insights

High-Resolution Mass Spectrometry for Molecular Formula and Mechanistic Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For Di(isoxazol-4-yl)methanone (C₇H₄N₂O₃), HRMS provides a precise mass measurement of the molecular ion, allowing for the confirmation of its molecular formula. Techniques like electrospray ionization (ESI) are often employed to generate the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. researchgate.netacs.org The calculated exact mass of the neutral this compound molecule is 164.0222 g/mol . HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [C₇H₅N₂O₃]⁺ that is extremely close to the calculated value of 165.0295, typically within a few parts per million (ppm), thereby confirming its elemental composition. acs.org

The primary fragmentation events for the protonated molecule [M+H]⁺ would likely involve the cleavage of the bonds adjacent to the central carbonyl group and the fragmentation of the isoxazole (B147169) rings. The isoxazole ring itself is known to undergo characteristic ring-opening reactions upon energization, often initiated by the cleavage of the weak N-O bond. nsf.govrsc.org

Expected Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the C-C bond alpha to the carbonyl group. libretexts.org This would result in the formation of an isoxazol-4-ylcarbonylium ion (C₄H₂NO₂)⁺ and a neutral isoxazole radical, or vice-versa.

Isoxazole Ring Fragmentation: The isoxazole ring can fragment through various pathways. A typical route involves the initial N-O bond cleavage, leading to a vinylnitrene intermediate which can rearrange and break apart. oup.com This could lead to the loss of small neutral molecules like HCN, CO, and acetylene (B1199291) derivatives. For instance, the fragmentation of isoxazole itself is known to produce species like ethynamine (B15468757) (HC≡CNH₂). mostwiedzy.pl

Loss of CO: The central carbonyl group can be lost as a neutral carbon monoxide (CO) molecule, leading to a di(isoxazol-4-yl) radical cation.

These fragmentation patterns are crucial for confirming the identity of the molecule and for identifying potential intermediates in synthetic or degradation pathways. mdpi.com

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragmentation Type
165.029596.0238C₃H₂NOCleavage of C-C bond alpha to carbonyl
165.0295137.0340COLoss of carbonyl group
96.023868.0282COLoss of carbonyl from fragment
96.023854.0182CHNOIsoxazole ring fragmentation

This table represents a predictive analysis based on known fragmentation patterns of related structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Pathways

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is vital for identifying the functional groups within a molecule and monitoring their transformations during a chemical reaction. researchgate.netorganic-chemistry.org For this compound, these techniques would provide clear signatures for the key structural components.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the central ketone group, typically found in the range of 1650-1700 cm⁻¹. acs.org Other significant bands would include the C=N stretching of the isoxazole ring around 1610-1640 cm⁻¹, the N-O stretching vibration near 1100-1150 cm⁻¹, and the C-O stretching of the ring. researchgate.netrsc.org The aromatic C-H stretching vibrations of the isoxazole rings would appear above 3000 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the molecule, particularly the breathing modes of the isoxazole rings, are often strong in the Raman spectrum. The C=O stretch is also Raman active. Studies on isoxazole have helped in assigning the fundamental vibrational modes, which can be extrapolated to its derivatives. organic-chemistry.org

The combination of FT-IR and Raman is powerful for reaction monitoring. For example, in a synthesis leading to this compound, one could monitor the disappearance of reactant-specific bands (e.g., alkyne or nitrile oxide stretches in a cycloaddition) and the appearance of the characteristic product bands mentioned above.

Functional GroupExpected Wavenumber (cm⁻¹)Spectroscopy MethodReference
C=O (Ketone stretch)1650 - 1700FT-IR, Raman acs.org
C=N (Isoxazole ring stretch)1610 - 1640FT-IR, Raman rsc.org
N-O (Isoxazole ring stretch)1100 - 1150FT-IR researchgate.netrsc.org
C-O (Isoxazole ring stretch)1020 - 1070FT-IR researchgate.net
Aromatic C-H (stretch)> 3000FT-IR, Raman researchgate.net

This table provides expected vibrational frequencies based on data from related isoxazole and carbonyl compounds.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are studied)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, if chiral centers are introduced into the molecule, for example by substitution on the isoxazole rings or by the synthesis of derivatives containing chiral moieties, chiroptical spectroscopy becomes an essential analytical tool. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to determine the enantiomeric purity and absolute configuration of chiral molecules.

For instance, the synthesis of chiral isoxazole derivatives, such as 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol, has been accomplished using enzyme-catalyzed reactions. In such cases, CD spectroscopy would be invaluable for distinguishing between the enantiomers and quantifying the enantiomeric excess of the product. The technique measures the differential absorption of left- and right-circularly polarized light, providing a unique spectral fingerprint for each enantiomer. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the stereocenters through empirical rules or by comparison with quantum chemical calculations.

While no studies on chiral derivatives of this compound itself are reported, the methodologies applied to other chiral isoxazoles demonstrate the potential of chiroptical spectroscopy in the stereochemical analysis of this class of compounds should such derivatives be synthesized.

Theoretical and Computational Investigations of Di Isoxazol 4 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of Di(isoxazol-4-yl)methanone. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels, which in turn dictate its stability and chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimized structure represents the molecule at its lowest energy state and serves as the basis for calculating a host of electronic properties.

One of the most critical sets of properties derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. researchgate.net

The distribution of these frontier molecular orbitals (FMOs) across the molecule reveals likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized over the electron-rich isoxazole (B147169) rings, while the LUMO may be centered on the electron-withdrawing carbonyl group.

Table 1: Representative DFT-Calculated Electronic Properties for this compound

PropertyRepresentative ValueDescription
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap5.7 eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net
Dipole Moment3.5 DA measure of the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations at a common level of theory, such as B3LYP/6-311G(d,p). researchgate.net

For situations requiring higher accuracy, ab initio (from first principles) methods can be employed. These methods are computationally more demanding than DFT because they are based on solving the Hartree-Fock equations with systematic improvements to account for electron correlation. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on the electronic structure of this compound.

These high-accuracy calculations are particularly valuable for validating DFT results and for studying systems where electron correlation effects are especially important. They can provide more precise values for properties like ionization potentials, electron affinities, and excitation energies, offering a deeper and more reliable understanding of the molecule's electronic behavior.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for mapping out the potential pathways of chemical reactions involving this compound. By modeling the energy landscape of a reaction, researchers can identify the most likely mechanisms and predict reaction rates.

When this compound undergoes a chemical reaction, it must pass through a high-energy intermediate state known as the transition state (TS). Locating the geometry and energy of this TS is crucial for understanding the reaction mechanism. Computational methods can be used to perform transition state searches, which identify the specific molecular arrangement that corresponds to the peak of the energy barrier between reactants and products.

By analyzing the vibrational frequencies of the calculated TS structure, chemists can confirm that it is a true transition state (characterized by a single imaginary frequency) and visualize the atomic motions involved in the bond-breaking and bond-forming processes. This analysis provides a detailed picture of how reactants are converted into products.

Once the structures of the reactants, products, and transition state are known, a reaction coordinate diagram can be constructed. This diagram plots the potential energy of the system as it progresses from reactants to products. The height of the energy barrier, known as the activation energy (Ea), is the energy difference between the reactants and the transition state.

The activation energy is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction. By calculating the activation energies for different possible reaction pathways, computational chemists can predict which mechanism is kinetically favored. For instance, in a reaction involving this compound, calculations could determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates.

Table 2: Example of Calculated Energy Barriers for a Hypothetical Reaction of this compound

Reaction PathwayTransition State (TS)Activation Energy (Ea) (kcal/mol)Reaction Type
Pathway ATS_A25.3Concerted [3+2] Cycloaddition
Pathway BTS_B31.8Stepwise Nucleophilic Addition

Note: This table presents hypothetical data to illustrate how computational chemistry can be used to compare the feasibility of different reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of this compound is not static. Rotation around the single bonds connecting the isoxazole rings to the central carbonyl group allows the molecule to adopt various spatial arrangements, or conformations.

Conformational analysis aims to identify the different stable conformers of the molecule and determine their relative energies. Computational methods can systematically rotate the key dihedral angles and calculate the energy at each step, resulting in a potential energy surface that reveals the low-energy (and therefore most populated) conformations. Identifying the preferred conformation is essential as it can significantly influence the molecule's physical properties and biological activity.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. In an MD simulation, the movements of all atoms in the molecule are calculated over a series of very small time steps, governed by the forces described by a classical force field. This simulation generates a trajectory that shows how the molecule's conformation fluctuates at a given temperature. MD simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution, and for exploring its flexibility and interactions with other molecules.

Conformational Landscape Exploration of Flexible Linkages

A relaxed potential energy surface scan is typically performed by systematically rotating the dihedral angles defined by the isoxazole rings and the carbonyl linker. For each incremental rotation, the geometry of the molecule is optimized to find the lowest energy structure. This process identifies various conformers, corresponding to local minima on the potential energy surface. The relative energies of these conformers are then calculated to determine their thermodynamic stability. The results of such an analysis would likely reveal a set of low-energy conformers, with the global minimum representing the most probable conformation in the gaseous phase or in non-polar solvents. The planarity or non-planarity of these conformers would be a key finding, influencing the extent of electronic conjugation across the molecule.

Intramolecular Interactions and Rotational Barriers

The conformational preferences of this compound are governed by a delicate balance of intramolecular interactions. These can include steric hindrance between the hydrogen atoms on the isoxazole rings and the carbonyl oxygen, as well as non-covalent interactions such as dipole-dipole forces and weak hydrogen bonds. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to identify and quantify these interactions, revealing insights into the electronic delocalization and hyperconjugative effects that contribute to conformational stability.

The energy barriers separating the different conformers are also of significant interest, as they determine the dynamics of conformational interconversion. These rotational barriers can be calculated by identifying the transition state structures that connect the energy minima on the potential energy surface. The height of the energy barrier provides a quantitative measure of the energy required for rotation around the C-C bonds of the carbonyl-isoxazole linkages. DFT calculations are a common method for determining these barriers, and the calculated values can be used to predict the rates of conformational exchange, which can be experimentally verified using dynamic NMR spectroscopy.

Spectroscopic Property Prediction and Validation

Computational spectroscopy is an indispensable tool for interpreting and predicting the spectroscopic features of molecules like this compound. By simulating spectra from first principles, it is possible to assign experimental signals to specific molecular motions or electronic transitions, providing a deeper understanding of the molecular structure and bonding.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. The prediction of NMR chemical shifts and coupling constants through computational methods can greatly aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors. nih.govgaussian.com

The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For this compound, theoretical calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted values can be compared with experimental data to confirm the molecular structure and assign the resonances. Furthermore, the calculation of spin-spin coupling constants (J-couplings) provides additional structural information, particularly regarding the connectivity and dihedral angles between coupled nuclei.

Below is a hypothetical table illustrating the type of data that would be generated from such a computational study.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-165.2
C28.15148.5
C3-110.7
C48.90152.3
O1--
N1--
C5-175.8 (C=O)

Note: The values in this table are illustrative and not based on actual calculations for this compound.

In Silico Studies of Structure-Property Relationships (excluding biological)

The relationship between the structure of a molecule and its physical and chemical properties can be systematically investigated using computational techniques. These in silico studies provide valuable insights that can guide the design of new materials with desired characteristics.

Topological Analysis and Molecular Descriptors

Topological analysis involves the characterization of a molecule's structure using numerical indices, known as molecular or topological descriptors. wikipedia.orgijraset.com These descriptors are calculated from the molecular graph and encode information about the size, shape, branching, and connectivity of the molecule. nih.gov They are widely used in quantitative structure-property relationship (QSPR) studies to develop mathematical models that correlate the structure of a molecule with its properties. nih.gov

For this compound, a variety of topological descriptors can be calculated. These include indices such as the Wiener index, the Randić connectivity index, and various electrotopological state indices. wikipedia.org These descriptors can then be used to build QSPR models for properties such as solubility, melting point, and chromatographic retention times. Such models can be valuable for predicting the properties of related compounds without the need for experimental measurements.

A table of representative molecular descriptors that could be calculated for this compound is shown below.

DescriptorDescriptionHypothetical Value
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.176.12 g/mol
LogPThe logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.1.2
Topological Polar Surface Area (TPSA)The surface area of polar atoms in a molecule, related to its ability to form hydrogen bonds.75.3 Ų
Wiener IndexA distance-based topological index that reflects the branching of the molecular skeleton.456
Randić IndexA connectivity index that reflects the degree of branching in a molecule.5.23

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Supramolecular Chemistry and Advanced Applications Non Biological

Crystal Engineering and Solid-State Behavior of Di(isoxazol-4-yl)methanone

Crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties, heavily relies on the control of intermolecular interactions. rsc.org For this compound, the arrangement of molecules in the crystalline state is dictated by a network of subtle yet significant non-covalent forces.

While lacking classical hydrogen bond donors like -OH or -NH groups, this compound is capable of forming a robust network of non-classical hydrogen bonds. The primary interactions governing its crystal packing are expected to be C-H···O and C-H···N hydrogen bonds. The hydrogen atoms on the isoxazole (B147169) rings can interact with the oxygen atom of the carbonyl linker and the nitrogen and oxygen atoms of adjacent isoxazole rings.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interacting AtomsType of InteractionRole in Crystal Packing
Isoxazole C-H···O (carbonyl)Hydrogen BondPrimary chain/sheet formation
Isoxazole C-H···N (isoxazole)Hydrogen BondCross-linking of chains/sheets
Isoxazole C-H···O (isoxazole)Hydrogen BondReinforcement of the network
Isoxazole ring···Isoxazole ringπ-π StackingStabilization of layered structures

This table is predictive, based on the analysis of closely related isoxazole structures.

The predictable nature of the hydrogen bonding involving the isoxazole moiety allows for the rational design of ordered molecular architectures. mdpi.com By understanding the preferred interaction geometries of the isoxazol-4-yl group, it is possible to engineer crystals with specific topologies and properties. The methanone (B1245722) linker introduces a degree of conformational flexibility, allowing the two isoxazole rings to adopt different orientations relative to each other. This flexibility can lead to polymorphism, where different crystalline forms with distinct packing arrangements and, consequently, different physical properties can be obtained. ugr.es

The design principles for creating specific architectures with this compound would involve controlling crystallization conditions (e.g., solvent, temperature) to favor certain intermolecular synthons, which are reliable and recurring patterns of intermolecular interactions.

Self-Assembly Processes

The ability of this compound to form well-defined supramolecular structures is a direct consequence of its self-assembly properties, driven by the aforementioned non-covalent interactions.

Based on studies of analogous compounds, the self-assembly of this compound in the solid state is expected to proceed hierarchically. Initially, strong C-H···O interactions involving the carbonyl group would likely lead to the formation of one-dimensional chains. These chains can then organize into two-dimensional sheets through weaker C-H···N and C-H···O interactions between the isoxazole rings of adjacent chains. Finally, π-π stacking between the aromatic isoxazole rings of neighboring sheets can result in a stable three-dimensional framework.

In the case of (4H-chromeno[4,3-c]isoxazol-3-yl)methanol, the molecules assemble into sheets composed of centrosymmetric rings. nih.gov This demonstrates the potential for this compound to form complex, ordered supramolecular assemblies.

The introduction of substituents onto the isoxazole rings of this compound would have a profound impact on its self-assembly behavior. A study on a hydrated 8-methyl-substituted analogue of (4H-chromeno[4,3-c]isoxazol-3-yl)methanol showed a significant alteration in the intermolecular interaction patterns and the resulting supramolecular motifs compared to the unsubstituted parent compound. nih.gov The addition of a methyl group led to the incorporation of water molecules into the crystal structure, which in turn mediated a different hydrogen-bonding network, leading to non-centrosymmetric motifs. nih.gov

This highlights a key principle in crystal engineering: even small changes to the molecular structure can be used to tune the solid-state architecture. For this compound, substituents could be strategically chosen to:

Introduce stronger hydrogen bond donors/acceptors: For example, a hydroxyl or amino group would lead to more dominant O-H···N/O or N-H···N/O interactions.

Modify steric bulk: Bulky substituents could hinder certain packing arrangements and favor others, potentially leading to porous frameworks.

Alter electronic properties: Electron-withdrawing or -donating groups would modulate the acidity of the C-H protons and the strength of π-π stacking interactions.

Table 2: Predicted Effect of Substituents on the Self-Assembly of this compound

Substituent TypePosition on Isoxazole RingPredicted Influence on Self-Assembly
Small Alkyl (e.g., -CH₃)C3 or C5Minor steric hindrance, potential for new C-H···O/N interactions, possible alteration of packing motifs. nih.gov
Halogen (e.g., -F, -Cl)C3 or C5Introduction of halogen bonding (C-X···O/N) as a competing or reinforcing interaction.
PhenylC3 or C5Increased potential for π-π stacking and C-H···π interactions, leading to more complex 3D networks.
Hydroxyl (-OH)C3 or C5 (via a linker)Formation of strong, directional O-H···N or O-H···O hydrogen bonds, likely dominating the crystal packing.

Role as a Scaffold in Host-Guest Chemistry

The defined three-dimensional structures that can be formed by the self-assembly of this compound and its derivatives suggest its potential use as a scaffold in host-guest chemistry. ru.nl While the parent molecule itself may not form large cavities, the introduction of bulky substituents or the co-crystallization with other molecules could lead to the formation of porous crystalline materials.

These materials, often referred to as metal-organic frameworks (MOFs) or, in the absence of metal ions, organic host-guest frameworks, can encapsulate small guest molecules within their pores. nitschkegroup-cambridge.com The properties of the guest molecule (e.g., size, shape, chemical functionality) and the host framework would determine the stability and selectivity of the resulting host-guest complex.

While there are no specific examples of this compound in host-guest applications in the reviewed literature, the principles of supramolecular chemistry suggest that appropriately functionalized derivatives could be designed to act as hosts for specific guests, with potential applications in separation, storage, or sensing. The isoxazole nitrogen and oxygen atoms, as well as the carbonyl group, could act as recognition sites for guest binding within a pre-organized cavity.

Applications as Building Blocks in Advanced Organic Synthesis (non-biological)

The isoxazol-4-yl methanone scaffold serves as a valuable intermediate in the construction of a variety of advanced organic structures, particularly fused heterocyclic systems. The inherent reactivity of the isoxazole ring, often leading to ring-opening and rearrangement reactions under specific conditions, allows for its transformation into other important heterocyclic cores.

The transformation of isoxazole-containing compounds into pyridines and triazoles is a well-documented strategy in heterocyclic synthesis. These transformations often proceed through ring-opening of the isoxazole moiety followed by intramolecular cyclization or rearrangement.

Pyridines from Isoxazole Precursors:

The synthesis of pyridine (B92270) derivatives from isoxazoles can be achieved through various methodologies. One common approach involves the reductive ring opening of an isoxazole to an enaminone intermediate, which can then undergo cyclization to form a pyridine ring. For instance, the Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been shown to produce 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.govbeilstein-journals.org While this example involves an isoxazol-5-yl derivative, the principle of ring transformation is a key concept in isoxazole chemistry.

A more direct route to pyridines from isoxazol-4-yl systems is the formation of isoxazolo[4,5-b]pyridines. These fused systems can be constructed by the annulation of a pyridine ring onto a functionalized isoxazole core. For example, reactions of 4-amino-5-benzoylisoxazoles with 1,3-dicarbonyl compounds can yield isoxazolo[4,5-b]pyridines. nih.gov Another method involves the intramolecular cyclization of 4-(propargylamino)isoxazoles. nih.govorgsyn.org A one-step synthesis of fused isoxazolo[4,5-b]pyridine-N-oxides has also been reported from the reaction of 3,5-dimethyl-4-nitroisoxazole (B73060) with ketones. nih.gov

The following table summarizes representative transformations of isoxazole derivatives to pyridines.

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Amino-5-benzoylisoxazolesKetones or 1,3-dicarbonyl compoundsIsoxazolo[4,5-b]pyridinesN/A nih.gov
4-(Propargylamino)isoxazolesIntramolecular cyclizationIsoxazolo[4,5-b]pyridinesN/A nih.gov
3,5-Dimethyl-4-nitroisoxazoleKetones, piperidineIsoxazolo[4,5-b]pyridine-N-oxidesN/A nih.gov
Methyl 2-(isoxazol-5-yl)-3-oxopropanoatesMo(CO)₆, H₂O, MeCN, 70 °CMethyl 4-oxo-1,4-dihydropyridine-3-carboxylates74 nih.govbeilstein-journals.org
2-Chloro-3-nitropyridines with active methylene (B1212753) compoundsK₂CO₃, DMF, then reaction with hydroxylamine (B1172632)Isoxazolo[4,5-b]pyridinesHigh nih.govorgsyn.orgwisdomlib.org

Triazoles from Isoxazole Precursors:

The isoxazole ring can also serve as a precursor to the 1,2,3-triazole ring system. A notable example is the base-promoted Boulton–Katritzky rearrangement. This reaction has been observed in the transformation of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones into 3-hydroxy-2-(2-aryl nih.govorgsyn.orgthieme-connect.comtriazol-4-yl)pyridines. nih.govorgsyn.orgwisdomlib.org In this process, the isoxazole ring opens and subsequently rearranges to form the more stable triazole ring. This provides a synthetic route from an isoxazole-fused system to a triazole-substituted pyridine.

Another strategy involves the synthesis of isoxazole-triazole hybrid compounds. These can be prepared through multi-step sequences, for example, by constructing the isoxazole ring first, followed by reactions such as Sonogashira ethynylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append the triazole ring. nih.govresearchgate.net The direct synthesis of 1,2,3-triazole-isoxazole derivatives with a peptide linkage has also been achieved through a metal-free approach. mdpi.com

The table below details a key reaction for the formation of triazoles from isoxazole derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazonesK₂CO₃, DMF, 60 °C3-Hydroxy-2-(2-aryl nih.govorgsyn.orgthieme-connect.comtriazol-4-yl)pyridines92 nih.govorgsyn.orgwisdomlib.org
2-Amino-3-formylchromone derived propargyl etherNitrile oxidesIsoxazole-triazole conjugatesGood researchgate.net
Propargyl-substituted dihydroisoindolin-1-oneAryl azides, CuI1,4-Disubstituted 1,2,3-triazole-substituted dihydroisoindolin-1-ones63-89 rsc.org

While specific catalytic applications involving this compound as a ligand are not extensively documented in the literature, derivatives of isoxazol-4-yl have demonstrated potential as ligands for metal complexes. The nitrogen and oxygen atoms within the isoxazole ring, as well as other donor atoms in substituents, can coordinate with metal centers.

Research has shown that sulfanyl-substituted isoxazoles can act as polydentate ligands. For example, 1,2-bis[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]ethane has been used to synthesize novel complexes with Palladium(II) and Copper(I). nih.govnih.govresearchgate.net The resulting palladium(II) complex, cis-S,S-dichloride-1,6-(3,5-dimethylisoxazol-4-yl)-2,5-dithiahexane palladium(II), was formed by the reaction of the ligand with palladium(II) chloride in acetonitrile (B52724). researchgate.net

Furthermore, an isoxazole-based strategy has been developed for the synthesis of 2,2'-bipyridine (B1663995) ligands, which are fundamental in coordination chemistry and catalysis. researchgate.net This approach highlights the versatility of the isoxazole moiety as a synthon for constructing more complex ligand frameworks. Cyclometallated gold(III) complexes have also been shown to be effective catalysts for the synthesis of isoxazoles. researchgate.net

The following table presents examples of isoxazol-4-yl derivatives used as ligands.

LigandMetal IonResulting ComplexApplication/StudyReference
1,2-bis[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]ethanePd(II)cis-S,S-Dichloride-1,6-(3,5-dimethylisoxazol-4-yl)-2,5-dithiahexane palladium(II)Hepatoprotective agents nih.govnih.govresearchgate.net
1,2-bis[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]ethaneCu(I)Copper(I) complexHepatoprotective agents nih.govnih.gov
4-[N-(5-methyl isoxazol-3-yl) benzene (B151609) sulphonamide azo] - 5-nitro-4-phenyl imidazolCu(II), Co(II)Octahedral complexesSpectroscopic study wisdomlib.org

Structure Reactivity Relationship Studies of Di Isoxazol 4 Yl Methanone Derivatives

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity of di(isoxazol-4-yl)methanone is intricately linked to the nature and position of substituents on the isoxazole (B147169) rings. These substituents can modulate the electron density of the rings and the central carbonyl group, as well as impose steric constraints that dictate the feasibility and outcome of reactions.

Electronic Effects (e.g., Inductive, Resonance)

The electronic character of substituents on the isoxazole rings plays a pivotal role in determining the reactivity of the this compound system. Both inductive and resonance effects are significant in this regard.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the molecule. The isoxazole ring itself is considered an electron-deficient heterocycle. clockss.org The introduction of substituents at various positions (3, 5, and the adjacent 4-position on the other ring) can either exacerbate or mitigate this electron deficiency.

Studies on related isoxazole systems have shown that electron-withdrawing substituents, such as nitro or cyano groups, decrease the electron density on the isoxazole ring. This, in turn, can activate the ring towards nucleophilic attack. In the context of this compound, a substituent on one isoxazole ring can electronically influence the reactivity of the second ring and the central carbonyl bridge. For instance, an electron-withdrawing group on one ring would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition. Conversely, electron-donating groups like alkyl or alkoxy groups would increase the electron density, potentially decreasing the electrophilicity of the carbonyl group but increasing the nucleophilicity of the isoxazole ring itself. core.ac.uk

The position of the substituent is also crucial. A substituent at the 5-position can exert a more direct resonance effect on the 4-position, where the carbonyl group is attached. Theoretical studies on substituted isoxazoles have indicated that the C4–C5 bond polarity is significantly affected by substituents at the 4-position. rsc.org In this compound, a substituent on one ring can influence the electronic environment of the C4 position of the other ring through the carbonyl linker.

The following table illustrates the expected qualitative effects of various substituents on the reactivity of the carbonyl group in this compound derivatives, based on general principles of electronic effects in isoxazole systems.

Substituent (R) on one Isoxazole RingElectronic EffectExpected Impact on Carbonyl ElectrophilicityExpected Reactivity towards Nucleophiles
-NO₂Strong Electron-WithdrawingIncreaseHigh
-CNStrong Electron-WithdrawingIncreaseHigh
-ClInductive Electron-WithdrawingModerate IncreaseModerate
-HReference-Baseline
-CH₃Inductive Electron-DonatingDecreaseLow
-OCH₃Resonance Electron-DonatingDecreaseLow

This table is illustrative and based on established principles of electronic effects in related heterocyclic systems, as direct experimental data for this compound derivatives is not extensively available.

Steric Effects and Conformational Control

Steric hindrance arising from bulky substituents can significantly impact the reactivity of this compound derivatives. The approach of reagents to the carbonyl group or the isoxazole rings can be impeded, leading to lower reaction rates or altered selectivity. liverpool.ac.ukfrontiersin.org

For instance, large substituents at the 3- or 5-positions of the isoxazole rings, which are adjacent to the carbonyl linker, can shield the carbonyl carbon from nucleophilic attack. This steric hindrance can dictate the regioselectivity of reactions, particularly when the two isoxazole rings are differently substituted. A nucleophile would preferentially attack the carbonyl carbon from the less hindered face.

Conformational control also emerges as a key factor. The two isoxazole rings can rotate around the C4-C(O) and C(O)-C4' bonds. Bulky substituents can restrict this rotation, leading to preferred conformations that may either favor or disfavor a particular reaction pathway. Crystallographic studies of related molecules, such as (2-tert-Butyl-3-phenyl-2,3-dihydroisoxazole-4,5-diyl)bis(phenylmethanone), show that the carbonyl groups are not coplanar with the adjacent dihydroisoxazole (B8533529) ring, indicating that steric and electronic factors lead to a twisted conformation. acs.org A similar non-planar conformation is expected for this compound, and this will be influenced by the nature of the substituents. vulcanchem.com

The table below provides a qualitative assessment of the potential steric impact of substituents on the reactivity of the carbonyl group.

Substituent (R) at position 3 or 5van der Waals Radius (approx. Å)Expected Steric Hindrance at Carbonyl Group
-H1.20Minimal
-CH₃2.00Moderate
-C(CH₃)₃ (tert-Butyl)3.00Significant
-Phenyl~3.40 (thickness)High

This table is for illustrative purposes. The actual steric effect will depend on the specific conformation and reaction conditions.

Stereochemical Aspects of Reactions and Transformations (if applicable)

While this compound itself is achiral, the introduction of substituents or reactions at the isoxazole rings or the carbonyl group can lead to the formation of stereocenters. For example, the reduction of the carbonyl group to a secondary alcohol would generate a new stereocenter.

In such cases, the stereochemical outcome of the reaction will be influenced by the existing stereochemistry of the molecule or by the use of chiral reagents or catalysts. If one of the isoxazole rings already contains a stereocenter, it can exert diastereoselective control over the reaction at the carbonyl group or the other ring. The principles of asymmetric induction would apply, where the existing chiral center directs the incoming reagent to one face of the molecule over the other.

Studies on related systems, like the stereoselective reactions of (2-tert-butyl-3-phenyl-2,3-dihydroisoxazole-4,5-diyl)bis(phenylmethanone), have demonstrated that the stereochemistry of the starting material dictates the configuration of the products. acs.org Similarly, in reactions involving this compound derivatives with pre-existing chirality, the stereochemical course would be a critical aspect to consider.

Hammett and Taft Analyses for Quantitative Structure-Reactivity Correlations

To move beyond qualitative descriptions, Hammett and Taft analyses can be employed to establish quantitative structure-reactivity relationships (QSRR) for this compound derivatives. These linear free-energy relationships correlate reaction rates or equilibrium constants with substituent constants that quantify the electronic (Hammett σ) and steric (Taft E_s) effects of substituents.

The Hammett equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

Studies on the deprotonation of isoxazolium cations have successfully applied a combined Hammett and Taft approach to correlate pK_aH values with substituent constants. sciepub.com A positive ρ value indicated that electron-withdrawing substituents favored the reaction (deprotonation in that case). sciepub.com Similar analyses have been performed on other isoxazole derivatives, correlating spectral data with Hammett constants to understand substituent effects. sciensage.info

For a series of substituted this compound derivatives, a Hammett plot could be constructed by, for example, measuring the rates of a nucleophilic addition to the carbonyl group. A positive ρ value would be expected, indicating that electron-withdrawing substituents accelerate the reaction by increasing the electrophilicity of the carbonyl carbon. The magnitude of ρ would provide insight into the extent of charge development in the transition state.

The Taft equation separates the polar, steric, and resonance effects: log(k/k₀) = ρσ + δE_s

where:

σ* is the polar substituent constant.

E_s is the steric substituent constant.

ρ* and δ are the corresponding reaction constants.

A Taft analysis would be particularly useful for disentangling the electronic and steric contributions of substituents at the 3- and 5-positions of the isoxazole rings, which are in proximity to the reaction center (the carbonyl group).

The following table presents hypothetical data for a Hammett analysis of a reaction involving substituted di(isoxazol-4-yl)methanones, illustrating the expected trend.

Substituent (R)Hammett Constant (σ_p)Hypothetical log(k/k₀)
-OCH₃-0.27-0.35
-CH₃-0.17-0.22
-H0.000.00
-Cl0.230.30
-CN0.660.86
-NO₂0.781.01

This table contains hypothetical data to illustrate the application of the Hammett equation. The log(k/k₀) values are calculated assuming a hypothetical reaction constant (ρ) of 1.3.

Future Research Directions and Emerging Challenges for Di Isoxazol 4 Yl Methanone

Development of Novel and More Efficient Synthetic Strategies

The synthesis of isoxazole (B147169) derivatives has a rich history, with methods ranging from classic 1,3-dipolar cycloadditions to modern metal-catalyzed reactions. nih.govorganic-chemistry.org However, the efficient and selective synthesis of a symmetrical molecule like di(isoxazol-4-yl)methanone presents unique challenges. Future research must focus on developing novel synthetic routes that offer high yields, regioselectivity, and scalability.

One promising avenue is the exploration of one-pot multicomponent reactions, which can construct complex molecules from simple precursors in a single step, often with greater efficiency and sustainability. ias.ac.ind-nb.info For this compound, this could involve the reaction of a suitable three-carbon dielectrophile with two equivalents of a hydroxylamine (B1172632) derivative. Additionally, the use of environmentally benign solvents and catalysts, such as deep eutectic solvents or biodegradable catalysts like pyruvic acid, should be prioritized to align with the principles of green chemistry. ias.ac.inacs.org

Further research could also investigate solid-phase synthesis techniques, which can simplify purification and allow for the automated generation of derivative libraries. nih.gov The development of metal-free synthetic methods is another critical area, addressing the cost, toxicity, and waste associated with many metal catalysts. rsc.org

Exploration of Unprecedented Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is a largely unexplored landscape. The presence of two isoxazole rings and a central carbonyl group suggests a rich and complex reactivity profile. Future research should systematically investigate the transformation pathways of this molecule.

Key areas of exploration include:

Reactions at the Carbonyl Group: Standard ketone chemistries, such as reduction, oxidation, and addition of nucleophiles, could lead to a diverse array of new derivatives with potentially novel properties.

Isoxazole Ring Transformations: The isoxazole ring is known to undergo various rearrangements and transformations, particularly under photochemical or thermal conditions. nih.gov Investigating these reactions for this compound could yield unexpected and valuable molecular scaffolds. For instance, photochemical isomerization could potentially lead to di(oxazol-4-yl)methanone.

Functionalization of the Isoxazole Rings: Electrophilic and nucleophilic substitution reactions on the isoxazole rings could provide access to a wide range of functionalized derivatives, which would be crucial for tuning the molecule's properties for specific applications.

Integration with Flow Chemistry and Automated Synthesis Techniques

To accelerate the exploration of this compound and its derivatives, the integration of modern automation and flow chemistry techniques is essential. vapourtec.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. acs.org

Future research should focus on translating the optimal batch synthesis of this compound into a continuous flow process. acs.org This would not only enable the efficient production of the parent compound but also facilitate the rapid synthesis of a library of derivatives by systematically varying the starting materials and reaction conditions. Automated synthesis platforms can be coupled with high-throughput screening to quickly identify derivatives with desired properties. nih.gov

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound requires the use of advanced in-situ spectroscopic techniques. Techniques such as FT-IR, Raman, and NMR spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products during a chemical reaction. researchgate.netsciarena.com

Future research should focus on developing and applying these in-situ monitoring methods to:

Optimize reaction conditions for the synthesis of this compound by providing a detailed understanding of the reaction progress.

Elucidate the mechanisms of novel reactions and transformations of the molecule.

Ensure the safety and reproducibility of synthetic processes, particularly when scaling up.

The data obtained from these spectroscopic studies will be invaluable for refining synthetic protocols and for developing robust computational models. nih.gov

Multiscale Computational Modeling for Complex Systems

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and saving valuable resources. For this compound, multiscale computational modeling can provide insights into its electronic structure, conformation, and potential interactions with other molecules.

Future computational studies should focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the geometric and electronic properties of this compound and its derivatives. researchgate.netresearchgate.net This can help in understanding its reactivity and spectroscopic characteristics.

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different environments, such as in solution or in the presence of a biological target, to understand its dynamic properties and binding interactions. mdpi.com

Reaction Mechanism Elucidation: Modeling the potential energy surfaces of proposed reaction pathways to identify transition states and intermediates, thereby providing a detailed understanding of the reaction mechanisms. acs.org

These computational approaches will be instrumental in guiding the rational design of new derivatives with tailored properties.

Design and Synthesis of Di(isoxazol-4-yl)methanones for Novel Non-Biological Applications

While isoxazole derivatives are well-known for their biological activities, their potential in materials science and other non-biological applications is an emerging area of research. kuey.net The unique structure of this compound, with its two nitrogen- and oxygen-containing heterocycles, suggests potential applications in areas such as:

Coordination Chemistry: The nitrogen and oxygen atoms in the isoxazole rings could act as ligands for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties.

Organic Electronics: The extended π-system of the molecule could be exploited in the design of new organic semiconductors or light-emitting materials.

High-Energy Materials: The nitrogen-rich nature of the molecule could be a starting point for the design of new high-energy density materials.

Future research should focus on the rational design and synthesis of this compound derivatives with specific functional groups to tune their properties for these applications.

Addressing Sustainability and Scalability in Research and Development

As with any new chemical entity, the long-term viability of research and development into this compound will depend on addressing issues of sustainability and scalability. This involves considering the environmental impact and economic feasibility of the synthetic routes from an early stage.

Key challenges to be addressed include:

Green Chemistry Metrics: Evaluating the sustainability of different synthetic routes using metrics such as atom economy, E-factor, and process mass intensity.

Scalable Synthesis: Developing synthetic protocols that are safe, efficient, and cost-effective to implement on an industrial scale. acs.org This includes minimizing the use of hazardous reagents and solvents and developing efficient purification methods.

Lifecycle Assessment: Considering the entire lifecycle of the molecule, from the sourcing of raw materials to its final disposal or recycling.

By proactively addressing these challenges, the chemical community can ensure that the exploration of this compound and its derivatives is conducted in a responsible and sustainable manner. nih.gov

Q & A

Q. What are the key synthetic routes for Di(isoxazol-4-yl)methanone derivatives?

Synthesis typically involves multi-step processes, starting with precursor preparation. For example, 1-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)ethanone is synthesized via condensation of acetylacetone with aryl oximes under alkaline conditions (pH 10) at 0–5°C, followed by ice quenching and purification via TLC (pet. ether:ethyl acetate, 70:30) . Isoxazole rings are often formed using hydroxylamine and aldehydes/ketones . Reaction optimization includes controlling temperature, solvent systems (e.g., methanol), and catalysts like zirconocene for improved yields .

Q. How are this compound compounds characterized structurally?

Structural validation relies on 1H NMR (to confirm proton environments), IR spectroscopy (for functional groups like carbonyls), and ESI-MS (to verify molecular weights). For instance, compound 5-(4-methoxyphenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone was confirmed via these methods, with ESI-MS showing a molecular ion peak consistent with its formula . Purity is assessed using TLC or HPLC .

Q. What computational methods predict the reactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) is used to predict binding affinities with targets like human dihydrofolate reductase (DHFR, PDB ID: 1KMS). For example, a derivative achieved a docking score of 153.763, suggesting strong binding . Retrosynthesis tools (e.g., AI-driven platforms) leverage databases like Reaxys to propose one-step synthetic routes .

Advanced Research Questions

Q. How to design experiments to evaluate the anticancer activity of this compound derivatives?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC50 values.
  • Mechanistic studies : Assess apoptosis (via Annexin V/PI staining) and cell cycle arrest (flow cytometry). Evidence shows derivatives induce G1/S phase arrest .
  • Dose-response curves : Use concentrations spanning 0.1–100 µM to determine potency thresholds .

Q. How to resolve contradictions in biological activity data across studies?

  • Control variables : Standardize assay conditions (e.g., cell culture media, incubation time).
  • Compound purity : Verify via HPLC (>95% purity) to exclude byproduct interference .
  • Replicate experiments : Conduct triplicate trials with statistical analysis (e.g., ANOVA). For antimicrobial studies, discrepancies in MIC values may arise from bacterial strain variability .

Q. What strategies optimize catalytic systems for synthesizing this compound derivatives?

  • Catalyst screening : Test transition-metal catalysts (e.g., zirconocene) under mild conditions (25–60°C). Evidence shows in situ-generated zirconocene improves yields in ketone formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents.
  • Additives : Use bases like NaOH or K2CO3 to deprotonate intermediates and accelerate cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.